molecular formula C8H11BrO2S B8535853 2-(5-Bromo-thiophen-3-yl)-butane-2,3-diol

2-(5-Bromo-thiophen-3-yl)-butane-2,3-diol

Cat. No.: B8535853
M. Wt: 251.14 g/mol
InChI Key: ODRKWPAKOZGXHK-UHFFFAOYSA-N
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Description

2-(5-Bromo-thiophen-3-yl)-butane-2,3-diol is a useful research compound. Its molecular formula is C8H11BrO2S and its molecular weight is 251.14 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H11BrO2S

Molecular Weight

251.14 g/mol

IUPAC Name

2-(5-bromothiophen-3-yl)butane-2,3-diol

InChI

InChI=1S/C8H11BrO2S/c1-5(10)8(2,11)6-3-7(9)12-4-6/h3-5,10-11H,1-2H3

InChI Key

ODRKWPAKOZGXHK-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)(C1=CSC(=C1)Br)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-bromo-4-(1-methyl-propenyl)-thiophene (19.1 mmol, 4.15 g) in a cosolvent of acetone and water (15 mL/30 mL) was added at room temperature N-methyl morpholine oxide (NMO) (21.0 mmol, 4.92 g, 50% in H2O) and OsO4 (0.2 mmol, 1.27 g, 4% in H2O). The reaction mixture was stirred for 24 h at the temperature. After evaporation of acetone in vacuo, it was extracted with EtOAc (70 mL×4). The combined solution was washed with brine (70 mL), dried (MgSO4) and concentrated in vacuo. Chromatography on SiO2 (EtOAc/Hexanes, 2/3) gave 4.3 g (90%) of 2-(5-bromo-thiophen-3-yl)-butane-2,3-diol as an oil of isomeric mixture (major/minor, 8/1). Major isomer; 1H NMR (400 MHz, CDCl3) δ 7.10 (d, J=1.7 Hz, 1H), 7.02 (d, J=1.7 Hz, 1H), 3.81 (m, 1H), 2.54 (s, 1OH), 1.99 (d, J=5.7 Hz, 1OH), 1.53 (s, 3H), 1.04 (d, J=6.4 Hz, 3H). Minor isomer; 1H NMR (400 MHz, CDCl3) δ 7.14 (d, J=1.7 Hz, 1H), 7.04 (d, J=1.7 Hz, 1H), 3.90 (m, 1H), 2.58 (s, 1OH), 2.07 (d, J=4.0 Hz, 1OH), 1.46 (s, 3H), 1.13 (d, J=6.4 Hz, 3H).
Name
2-bromo-4-(1-methyl-propenyl)-thiophene
Quantity
4.15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.92 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
1.27 g
Type
catalyst
Reaction Step One

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